BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

MAO-B inhibition neurodegeneration off-target liability

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a secondary chromone-2-carboxamide that has been fully characterised by single-crystal X-ray diffraction. The compound crystallises in the orthorhombic space group P2₁2₁2₁, with the amide N–H and carbonyl oxygen engaging in a conserved intramolecular hydrogen-bond network that constrains the chromone-phenyl conformation.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 361166-42-9
Cat. No. B2955863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
CAS361166-42-9
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20)
InChIKeyAOORRUNHYSUKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361166-42-9): A Structurally Characterised Chromone-2-Carboxamide Scaffold for Derivative Development and Negative-Control Applications


N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a secondary chromone-2-carboxamide that has been fully characterised by single-crystal X-ray diffraction [1]. The compound crystallises in the orthorhombic space group P2₁2₁2₁, with the amide N–H and carbonyl oxygen engaging in a conserved intramolecular hydrogen-bond network that constrains the chromone-phenyl conformation [1]. As a member of the N-phenyl-4-oxo-4H-2-chromone carboxamide family, this compound serves as a critical reference scaffold for studying regioisomer-dependent biological activity and solid-state behaviour [1].

Why Generic Chromone-Carboxamide Substitution Is Not Advisable: Regioisomeric and Substitution-Dependent Activity Switches for N-(2-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide


Chromone-carboxamide regioisomers are not functionally interchangeable. The 2-carboxamide class, to which N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide belongs, is reported to be inactive as monoamine oxidase (MAO) inhibitors, whereas the corresponding 3-carboxamide regioisomers display picomolar MAO‑B potency [1][2]. Furthermore, the substitution pattern on the chromone core and the amide side‑chain profoundly affects cytotoxic activity: 6‑fluoro substitution and specific bulky amide groups are required for low‑micromolar antiproliferative activity, while the unsubstituted parent scaffold lacks these features [3]. Therefore, simply procuring any in‑class chromone‑carboxamide will not recapitulate the specific biological profile of this compound, making it a distinct tool compound rather than a commodity intermediate.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide Relative to Closest Analogs


MAO‑B Inhibition: Complete Inactivity of the 2‑Carboxamide Versus Picomolar Potency of the 3‑Carboxamide Regioisomer

The N-phenyl-4-oxo-4H-2-chromone carboxamide family, including N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, was found to be inactive as monoamine oxidase inhibitors [1]. In sharp contrast, the 3‑carboxamide regioisomer N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide inhibits human MAO‑B with an IC₅₀ of 403 pM [2]. This represents a >2.5 × 10⁵‑fold difference in potency, demonstrating that a simple positional shift of the carboxamide attachment point on the chromone ring dictates a functional on/off switch for MAO‑B activity.

MAO-B inhibition neurodegeneration off-target liability

Crystal Polymorphism: The 3‑Carboxamide Isomer Exhibits Two Polymorphs, Whereas the 2‑Carboxamide Target Compound Has Only One Reported Form

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide crystallises in a single orthorhombic form (space group P2₁2₁2₁) [1]. The 3‑carboxamide isomer, N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide, crystallises in two distinct monoclinic polymorphs (space group P2₁/c) with different packing arrangements driven by weak C–H···O interactions and π‑stacking [2]. The existence of only one crystalline form for the 2‑carboxamide simplifies quality control and ensures reproducible solid-state properties upon procurement.

polymorphism solid-state chemistry formulation stability

Intramolecular Hydrogen-Bonding Architecture Distinguishes the 2‑ and 3‑Carboxamide Regioisomers and Underlies Bioactivity Divergence

X‑ray structures reveal distinct intramolecular hydrogen-bond networks in the two regioisomers [1][2]. In the 2‑carboxamide, the amidic N–H donates a hydrogen bond to the chromone carbonyl O1, while the carboxamide carbonyl O accepts a weak C–H···O interaction from the ortho‑phenyl hydrogen. In the 3‑carboxamide, the amide N–H instead interacts with the methoxy oxygen and the pyrone carbonyl, inverting the relative orientation of the chromone and phenyl rings. The authors propose that these conformational restraints, which differ fundamentally between regioisomers, contribute to the differential MAO‑B binding ability observed [1].

conformational analysis hydrogen bonding structure-activity relationship

High-Value Application Scenarios for N-(2-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide Based on Validated Differentiation Evidence


Negative Control in MAO‑B Inhibition Assays

Because the 2‑carboxamide class has been demonstrated to be devoid of MAO inhibitory activity [1], N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can serve as a well-characterised negative control in MAO‑B screens. This allows laboratories to benchmark the activity of novel chromone‑3‑carboxamide candidates while minimising false-positive interference from scaffold-related chemotypes [1].

Scaffold for Derivatisation Aimed at Avoiding MAO‑B Off‑Target Effects

Medicinal chemists seeking to exploit the chromone pharmacophore for non‑MAO targets (e.g., anticancer or anti‑inflammatory indications) can use the 2‑carboxamide scaffold as a starting point. The documented inactivity against MAO‑B [1], combined with established synthetic accessibility [2], makes this compound an attractive core for building focused libraries that deliberately exclude MAO‑B liability.

Crystallographic Standard for Chromone-Carboxamide Conformational Studies

With a fully solved single-crystal structure and a unique intramolecular hydrogen-bonding pattern [1], this compound can be employed as a reference standard in crystallographic and computational studies of chromone-carboxamide conformations. The absence of polymorphic ambiguity further strengthens its utility as a calibration compound for solid-state analyses [1].

Differentiated Synthetic Intermediate for Regioisomerically Pure Derivatives

Procurement of the 2‑carboxamide regioisomer ensures that subsequent synthetic modifications occur on a scaffold that is distinct from the 3‑carboxamide series in both conformational behaviour and biological profile [1][3]. This regioisomeric purity is critical for SAR studies where the position of the carboxamide linkage determines target engagement [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.